molecular formula C17H13ClN2 B13153506 4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine

4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine

Cat. No.: B13153506
M. Wt: 280.7 g/mol
InChI Key: ISINAARUVIACRK-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a biphenyl group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methyl-2-phenylpyrimidine with a suitable biphenyl derivative under specific conditions. For example, the reaction can be carried out using potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent at low temperatures (0–5°C) for a few hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups.

    Coupling Reactions: The biphenyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases such as potassium tert-butoxide. The reactions are typically carried out in polar solvents like N-methylpyrrolidone.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic properties.

    Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals, such as herbicides and pesticides.

    Materials Science:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methyl-2-phenylpyrimidine: Similar structure but lacks the biphenyl group.

    4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine: Similar structure with a methyl-substituted biphenyl group.

    4-Chloro-6-methyl-2-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy-substituted biphenyl group.

Uniqueness

4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

4-chloro-6-methyl-2-(4-phenylphenyl)pyrimidine

InChI

InChI=1S/C17H13ClN2/c1-12-11-16(18)20-17(19-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

ISINAARUVIACRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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